![molecular formula C8H7BrN2 B15231794 6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)
6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 6th position and a methyl group at the 5th position It has the molecular formula C8H7BrN2 and a molecular weight of 21106 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[2,3-b]pyridine. One common method is to react 5-methyl-1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying biological pathways and mechanisms, especially those involving pyrrolopyridine derivatives.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrrolopyridine derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 5th position.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group and has the bromine atom at the 5th position.
6-Bromo-7-azaindole: Similar structure but with a nitrogen atom replacing one of the carbon atoms in the pyridine ring.
Uniqueness
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C8H7BrN2 |
|---|---|
Poids moléculaire |
211.06 g/mol |
Nom IUPAC |
6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11) |
Clé InChI |
OBOZADNPJGWBFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(NC=C2)N=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
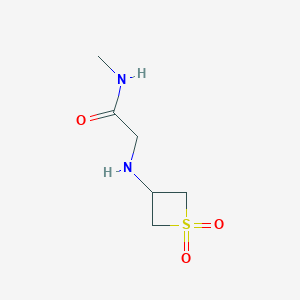
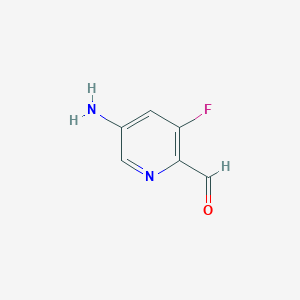
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15231724.png)
![3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene](/img/structure/B15231727.png)
![2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine](/img/structure/B15231731.png)

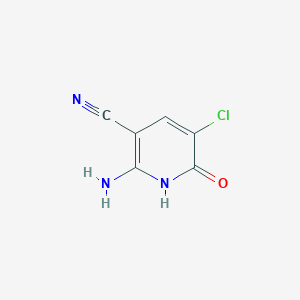
![4-Chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15231755.png)
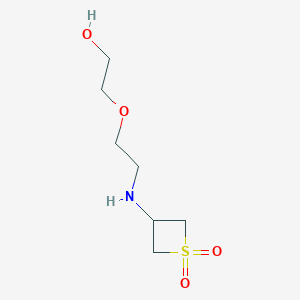
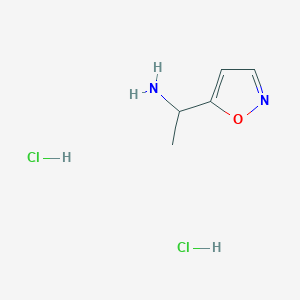
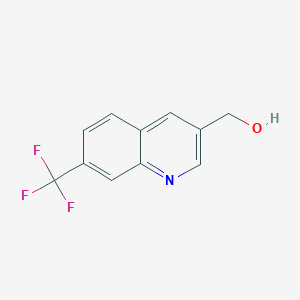
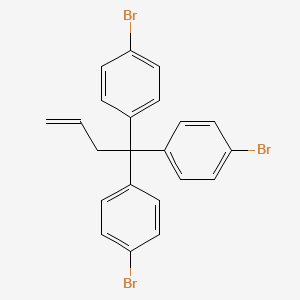
![2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15231787.png)
